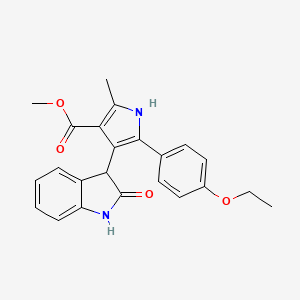

methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Indole Synthesis: The indole moiety can be constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Coupling Reactions: The ethoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated precursor.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkoxides or amines.

Major Products

The major products from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound’s potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and DNA, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

- Ethyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the ethoxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

Methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family. Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, examining its pharmacological potential through various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrole ring substituted with an ethoxyphenyl group and an indole derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Induces apoptosis |

| Compound B | MCF-7 | 8.55 ± 0.35 | Inhibits topoisomerase II |

| Compound C | NCI-H460 | 14.31 ± 0.90 | Disrupts microtubule formation |

These findings suggest that similar mechanisms may be at play for this compound, potentially leading to its application in cancer therapy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrrole derivatives are known to inhibit various inflammatory pathways, including those mediated by cytokines and chemokines. Research indicates that certain pyrroles can block the activation of NF-kB and reduce the production of pro-inflammatory cytokines.

In a study involving human neutrophils, compounds with similar structures inhibited calcium flux and chemotaxis effectively:

| Compound | Activity | Effectiveness |

|---|---|---|

| Compound D | Calcium Flux Inhibition | High |

| Compound E | Chemotaxis Inhibition | Moderate |

The inhibition of these pathways suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Study on Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrole derivatives and tested their antitumor activity against multiple cancer cell lines. The results highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values ranging from 7 to 15 µM across various lines .

Study on Anti-inflammatory Effects

Another pivotal study investigated the anti-inflammatory effects of pyrrole derivatives on human neutrophils. The findings revealed that these compounds could significantly reduce the production of TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests that this compound may also possess similar properties.

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O4/c1-4-29-15-11-9-14(10-12-15)21-20(18(13(2)24-21)23(27)28-3)19-16-7-5-6-8-17(16)25-22(19)26/h5-12,19,24H,4H2,1-3H3,(H,25,26) |

InChI Key |

PIASJXOGSDZVRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.